![molecular formula C17H17NO4 B6404642 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% CAS No. 1261911-80-1](/img/structure/B6404642.png)
5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95%
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Overview
Description
5-Nitro-3-(4-t-butylphenyl)benzoic acid (5-NBPBA) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 90-92 °C and a molecular weight of 264.28 g/mol. 5-NBPBA is a nitrobenzoic acid derivative and is classified as an aromatic nitro compound. It is often used as a starting material in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% is not fully understood. It is believed that 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% acts as an inhibitor of enzymes involved in the biosynthesis of proteins and other molecules. It is also believed to act as an antioxidant, which may help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% are not well understood. In laboratory studies, 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% has been found to inhibit the growth of certain types of bacteria and fungi. It has also been found to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it a popular choice for laboratory experiments. However, 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% can be toxic in high doses and can cause irritation to the skin and eyes. Therefore, proper safety precautions must be taken when using 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments.
Future Directions
The future of 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% research is promising. Further research is needed to better understand the biochemical and physiological effects of 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95%, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, research is needed to develop safer and more effective methods of synthesizing 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95%. Finally, research is needed to identify potential new uses for 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments and scientific research.
Synthesis Methods
5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the nitration of 4-t-butylbenzoic acid with nitric acid. In this method, 4-t-butylbenzoic acid is dissolved in a mixture of nitric acid and sulfuric acid and heated for several hours. The reaction yields 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% as a pale yellow solid.
Scientific Research Applications
5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% is widely used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used to synthesize dyes, polymers, and other compounds. In addition, 5-Nitro-3-(4-t-butylphenyl)benzoic acid, 95% is used in the synthesis of other nitrobenzoic acid derivatives, such as 5-nitro-2-methylbenzoic acid, which is used in the synthesis of pharmaceuticals.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(9-12)18(21)22/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHDNZXXXNBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690601 |
Source
|
Record name | 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-80-1 |
Source
|
Record name | 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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